

Application Notes and Protocols for AT9283

Administration in Murine Models

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Compound of Interest

Compound Name: AT9283

Cat. No.: B605657

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These application notes provide detailed information and protocols for the administration of **AT9283**, a multi-targeted kinase inhibitor, in preclinical mouse models. The following sections outline the administration routes, dosing schedules, and experimental protocols based on published research.

AT9283: Overview of Mechanism of Action

AT9283 is a potent small molecule inhibitor of several kinases, primarily targeting Aurora A and Aurora B kinases, which are crucial for mitotic progression.^[1] By inhibiting these kinases, **AT9283** disrupts cell division, leading to polyploidy and apoptosis in cancer cells.^{[2][3][4]} Additionally, **AT9283** has been shown to inhibit Janus kinase 2 (JAK2) and Abl kinase, suggesting its therapeutic potential in hematological malignancies and other cancers driven by these signaling pathways.^{[5][6][7]}

Data Presentation: AT9283 Dosing Regimens in Mice

The following tables summarize the reported dosing schedules and administration routes for **AT9283** in various mouse xenograft models.

Table 1: Intraperitoneal (i.p.) Administration of **AT9283**

Tumor Model	Mouse Strain	Dose	Dosing Schedule	Reference
HCT116 Colorectal Carcinoma	Nude	10 mg/kg	Twice daily (bid) for 9 days	
HCT116 Colorectal Carcinoma	Nude	15 mg/kg and 20 mg/kg	Not specified, duration 16 days	[8]
Mantle Cell Lymphoma	SCID	15 mg/kg or 20 mg/kg	Not specified	[2][3]
Mantle Cell Lymphoma	Not specified	10 mg/kg and 15 mg/kg	Not specified	[4]
Not specified	Not specified	45 mg/kg	Two cycles, 14 hours apart	[8]

Table 2: Intravenous (i.v.) Administration of **AT9283**

Tumor Model	Mouse Strain	Dose	Dosing Schedule	Reference
HCT116 Colorectal Carcinoma	Nude	10 mg/kg	Single bolus dose	

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of **AT9283** in a Colorectal Cancer Xenograft Model

This protocol is based on studies using the HCT116 human colorectal carcinoma cell line in nude mice.

Materials:

- **AT9283** (lyophilized powder)
- Sterile vehicle (e.g., 5% Dextrose in water, sterile PBS)
- HCT116 cells
- Female athymic nude mice (6-8 weeks old)
- Matrigel (optional)
- Sterile syringes and needles (27-30 gauge)
- Calipers

Procedure:

- Cell Culture and Implantation:
 - Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
 - Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel, to a final concentration of 5×10^6 cells per 100 μL .
 - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm^3) before starting treatment. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Preparation of **AT9283** Solution:
 - Reconstitute lyophilized **AT9283** in a sterile vehicle. While the specific vehicle for i.p. injection in mice is not consistently reported, a common practice is to use a vehicle similar to that for i.v. formulations, such as 5% dextrose, or sterile saline. Perform pilot studies to ensure solubility and tolerability.
 - Prepare the solution to a concentration that allows for the desired dose (e.g., 10 mg/kg) to be administered in a reasonable volume (e.g., 100-200 μL).

- Administration of **AT9283**:
 - Weigh the mice to determine the exact volume of **AT9283** solution to inject.
 - Administer **AT9283** via intraperitoneal injection. A common dosing schedule is twice daily (bid) for a specified number of days (e.g., 9 days).
- Monitoring and Endpoint:
 - Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and injection site reactions.
 - Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
 - At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like phospho-Histone H3).

Protocol 2: Intravenous (i.v.) Administration of AT9283

This protocol is based on a single-dose study in a colorectal cancer xenograft model.

Materials:

- **AT9283** (lyophilized powder)
- 5% Dextrose in water (sterile)
- HCT116 cells
- Female athymic nude mice (6-8 weeks old)
- Sterile syringes and needles (27-30 gauge)
- Restraining device for tail vein injection

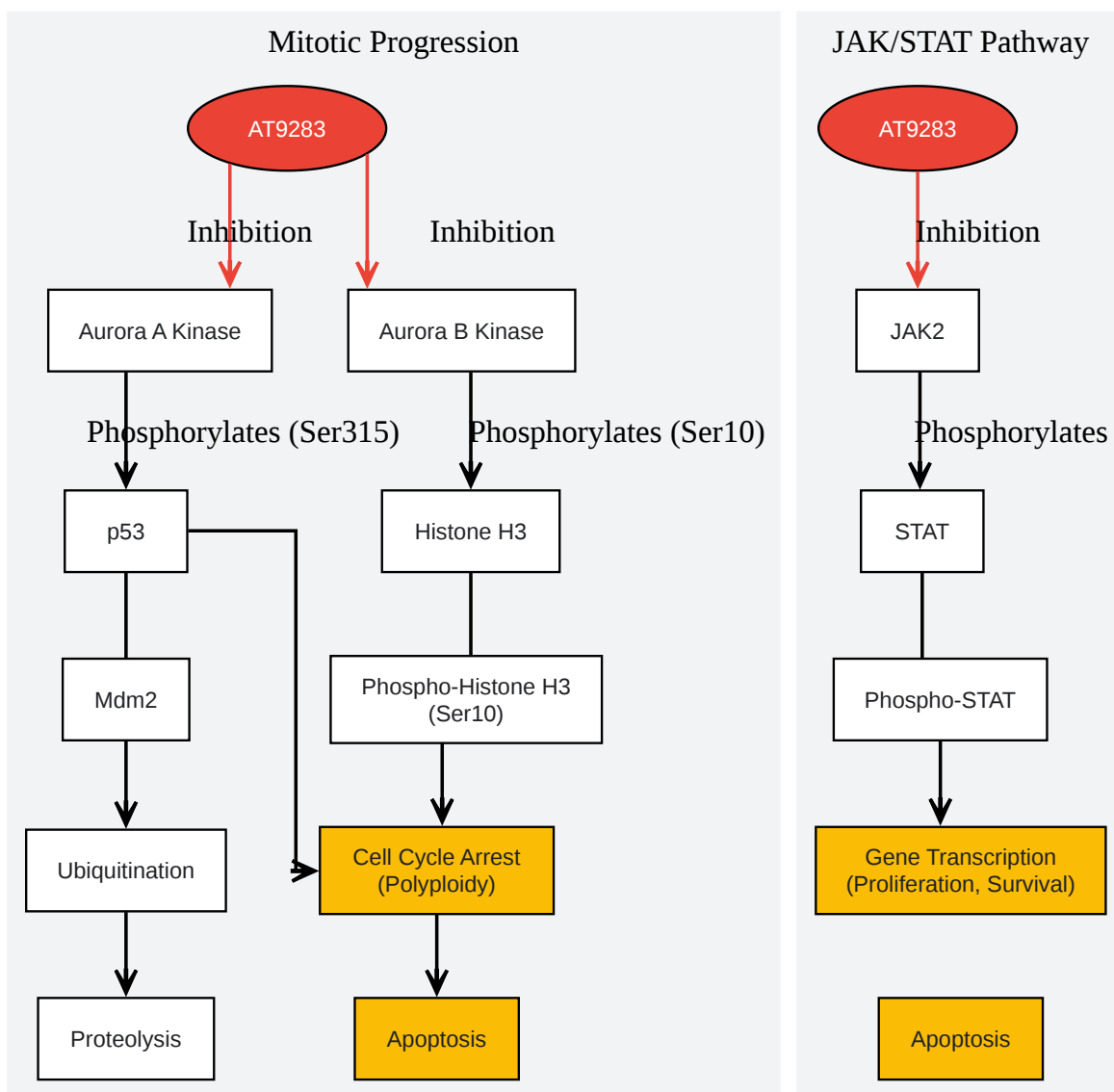
Procedure:

- Tumor Implantation:

- Follow the same procedure for cell culture and tumor implantation as described in Protocol 1.
- Preparation of **AT9283** Solution for Infusion:
 - Reconstitute lyophilized **AT9283** in sterile 5% dextrose in water to the desired concentration for a single bolus injection (e.g., 10 mg/kg).[9] The final volume for tail vein injection should be approximately 100 μ L.
- Administration of **AT9283**:
 - Warm the mouse under a heat lamp to dilate the tail veins.
 - Place the mouse in a restraining device.
 - Administer the **AT9283** solution as a single bolus via the lateral tail vein.
- Pharmacodynamic Analysis:
 - At predetermined time points after injection, euthanize the mice and collect tumors to assess the inhibition of target kinases. For example, tumor samples can be analyzed for the phosphorylation status of Histone H3 Serine 10.

Mandatory Visualizations

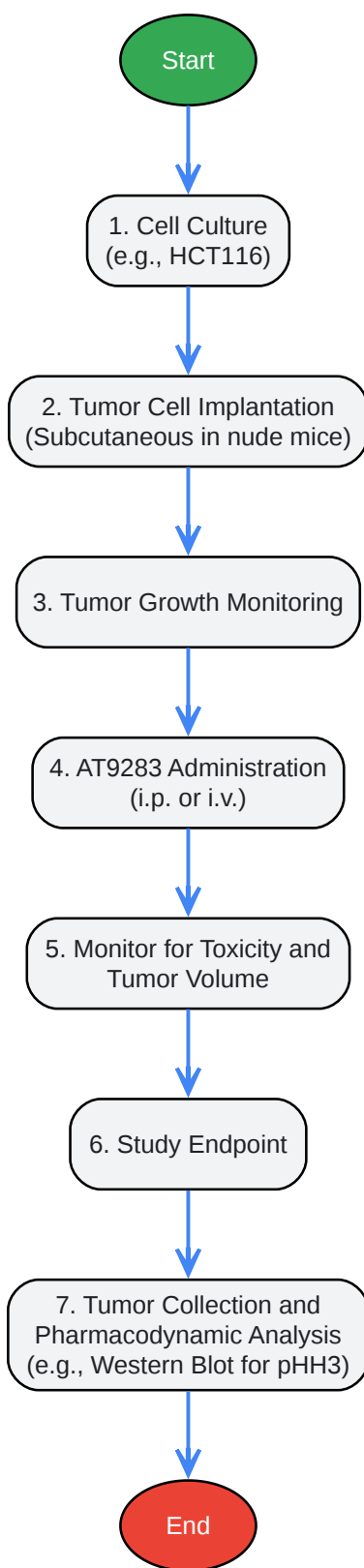
Signaling Pathways of AT9283



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Caption: **AT9283** inhibits Aurora A/B and JAK2 signaling pathways.

Experimental Workflow for AT9283 In Vivo Studies



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Caption: General workflow for assessing **AT9283** efficacy in mouse xenograft models.

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